Cell-Selective Cytotoxicity: Anticancer agent 96 Shows Potency in AsPC-1 Cells Comparable to Cisplatin
In a direct head-to-head comparison within the same study, Anticancer agent 96 (Compound 4) demonstrates a unique profile of cytotoxic activity [1]. In the pancreatic cancer cell line AsPC-1, Compound 4 exhibited an IC50 of 4.9 µM, which is less than a 2.1-fold difference from the positive control cisplatin (IC50 = 2.3 µM) [1]. This is in stark contrast to its performance in other cell lines, such as HeLa, where its potency was over 27-fold lower than cisplatin [1]. This cell-type-specific activity window is a key differentiator from other co-isolated compounds [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 4.9 µM (in AsPC-1 cells); 24.7 µM (in HeLa cells) |
| Comparator Or Baseline | Cisplatin (positive control): 2.3 µM (in AsPC-1 cells); 0.89 µM (in HeLa cells) |
| Quantified Difference | In AsPC-1 cells, Compound 4 is 2.1-fold less potent than cisplatin. In HeLa cells, Compound 4 is 27.8-fold less potent than cisplatin. |
| Conditions | 3-day incubation; cell viability measured by MTT assay [1] |
Why This Matters
This data identifies Anticancer agent 96 as a research tool with preferential activity in specific cancer models (e.g., pancreatic AsPC-1 cells) relative to the broad-spectrum chemotherapeutic cisplatin, enabling more targeted in vitro studies.
- [1] Wu Q, Li H, Lee SY, Lee HJ, Ryu JH. New cytotoxic sesquiterpenoids from Siegesbeckia glabrescens. Molecules. 2015 Feb 10;20(2):2850-6. doi: 10.3390/molecules20022850. PMID: 25690283. View Source
